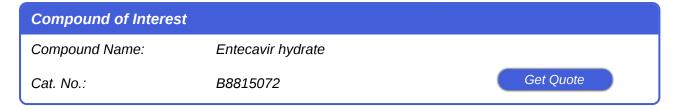


In Vitro Antiviral Activity of Entecavir Against Hepatitis B Virus: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

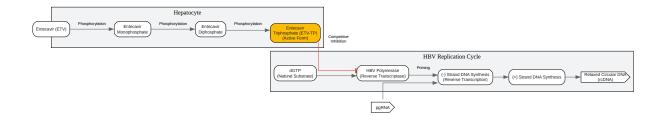
Entecavir (ETV) is a potent and selective nucleoside analog of deoxyguanosine with significant activity against the hepatitis B virus (HBV).[1][2] It is a cornerstone in the treatment of chronic hepatitis B, demonstrating superior efficacy in reducing HBV DNA levels compared to other nucleoside/tide reverse transcriptase inhibitors like lamivudine (LVD) and adefovir (ADV).[3][4] This technical guide provides an in-depth overview of the in vitro antiviral activity of Entecavir against HBV, focusing on its mechanism of action, quantitative potency, and the experimental methodologies used for its evaluation.

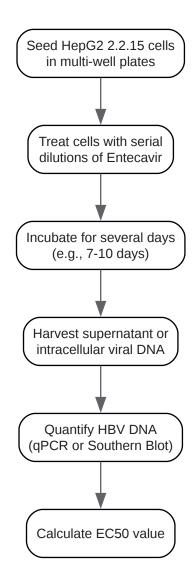
Entecavir's primary mechanism of action is the inhibition of the HBV polymerase, a multi-functional enzyme essential for viral replication.[2] Upon intracellular phosphorylation to its active triphosphate form (ETV-TP), Entecavir competitively inhibits all three catalytic activities of the HBV polymerase: base priming, reverse transcription of the pre-genomic RNA, and synthesis of the positive-strand HBV DNA.[2][5] Incorporation of ETV-TP into the elongating DNA chain leads to chain termination, effectively halting viral replication.[2][3]

Mechanism of Action: Signaling Pathway

The following diagram illustrates the intracellular activation of Entecavir and its subsequent inhibition of HBV replication.









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- To cite this document: BenchChem. [In Vitro Antiviral Activity of Entecavir Against Hepatitis B Virus: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8815072#in-vitro-antiviral-activity-of-entecavir-against-hbv]

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